diethyl (2S)-2-acetylbutanedioate
Description
Properties
IUPAC Name |
diethyl (2S)-2-acetylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSDDICSXBCMQJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kinetic Resolution Using Enzymatic Catalysis
Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze one enantiomer of the racemic diethyl ester:
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Conditions : Racemic diethyl 2-acetylbutanedioate is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C.
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Outcome : The (2R)-enantiomer is preferentially hydrolyzed to the monoacid, leaving (2S)-diethyl ester intact.
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Yield : Enantiomeric excess (ee) >95% is achievable after 24–48 hours.
Chiral Auxiliary-Mediated Synthesis
Introducing a chiral auxiliary during esterification ensures stereochemical control:
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Example : (S)-Proline-derived catalysts facilitate asymmetric esterification of 2-acetylsuccinic anhydride with ethanol.
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Mechanism : The catalyst induces a stereoselective transition state, favoring formation of the (2S)-enantiomer.
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Yield : Reported ee values exceed 90%, though yields are moderate (50–60%) due to competing racemization.
Comparative Analysis of Methods
The table below summarizes key parameters for each preparation route:
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acid-catalyzed | 2-Acetylsuccinic acid | H₂SO₄, 70–80°C | 65–80 | Racemic |
| Triphosgene-mediated | 2-Acetylsuccinic acid | Triphosgene, 70–75°C | 90–98 | Racemic |
| Enzymatic resolution | Racemic diethyl ester | CAL-B, pH 7.0, 37°C | 40–50 | >95% (2S) |
| Chiral auxiliary | 2-Acetylsuccinic anhydride | (S)-Proline catalyst | 50–60 | 90–95% (2S) |
Mechanistic Insights
Esterification Pathways
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Acid-Catalyzed : Protonation of the carboxylic acid generates an acylium ion, which reacts with ethanol to form the tetrahedral intermediate. Sequential dehydration yields the ester.
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Triphosgene-Mediated : Triphosgene activates the carboxylic acid as a mixed carbonate intermediate, facilitating nucleophilic substitution by ethanol.
Stereochemical Control
The (2S)-configuration arises from either kinetic resolution (enzymatic) or asymmetric induction (chiral catalysts). Density functional theory (DFT) studies suggest that steric hindrance in the transition state dictates enantioselectivity in catalytic methods.
Industrial and Laboratory-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S)-2-acetylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diethyl (2S)-2-oxobutanedioate, while reduction with LiAlH4 can produce diethyl (2S)-2-hydroxybutanedioate.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Diethyl (2S)-2-acetylbutanedioate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, enhancing its utility in creating complex molecules .
- Reactivity and Mechanism : The compound's acetyl group can engage in nucleophilic addition reactions, while its ester functionalities can undergo hydrolysis. These reactions are significant for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Enzyme-Catalyzed Reactions : In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates makes it an ideal candidate for studying enzyme specificity and kinetics.
- Biochemical Pathways : The compound can influence various biochemical pathways due to its ability to release butanedioic acid derivatives upon hydrolysis, which may play roles in metabolic regulation.
Medicine
- Drug Development : this compound is explored as a building block for synthesizing potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties .
- Targeted Therapeutics : Research into its derivatives has shown promise in developing targeted therapies for conditions such as neurodegenerative diseases. The compound's ability to interact with specific molecular targets enhances its potential as a therapeutic agent .
Industry
- Polymer Production : In industrial applications, this compound is employed in the production of polymers and resins. Its chemical properties allow it to be integrated into various materials, contributing to advancements in material science .
- Flavoring and Fragrance : The compound's pleasant odor profile makes it suitable for use in the fragrance industry and as a flavoring agent in food products. Its sensory characteristics are leveraged to enhance consumer products.
Mechanism of Action
The mechanism by which diethyl (2S)-2-acetylbutanedioate exerts its effects involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release butanedioic acid derivatives. These reactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares diethyl (2S)-2-acetylbutanedioate with structurally related esters based on molecular features, applications, and regulatory status inferred from the evidence:
Regulatory and Environmental Considerations
- Global Inventories: Analogs like diethyl phthalate are listed in TSCA (U.S.) and IECSC (China), while ethyl 2-amino-4-hydroxybutanoate is absent from major regulatory lists (e.g., PICCS, KECI).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
